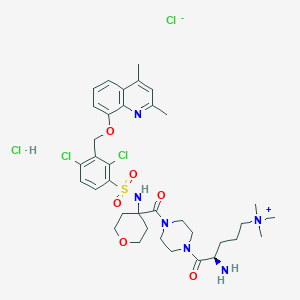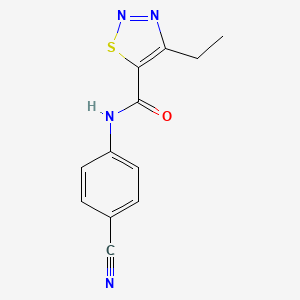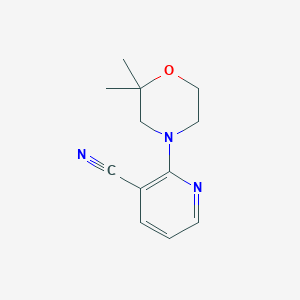
5-Amino-6-(aminomethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-(aminomethyl)pyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(aminomethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with appropriate amines and reducing agents. For example, a base-catalyzed three-component reaction involving ynals, isocyanates, and amines can yield highly decorated pyridine derivatives . Another method involves the use of Grignard reagents and pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign and cost-effective reagents is preferred to minimize the environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-(aminomethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-6-(aminomethyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals, including anticancer agents and antibiotics.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-(aminomethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Muscimol: A psychoactive isoxazole that acts as a GABA receptor agonist.
6-Aminopyridin-3-ol: A phenolic antioxidant with significant biological activity.
Uniqueness
5-Amino-6-(aminomethyl)pyridin-3-ol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the pyridine ring. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
5-amino-6-(aminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-2-6-5(8)1-4(10)3-9-6/h1,3,10H,2,7-8H2 |
Clave InChI |
MPQFHPFVWJWGNF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1N)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)

![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)


![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)

![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)


![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)
